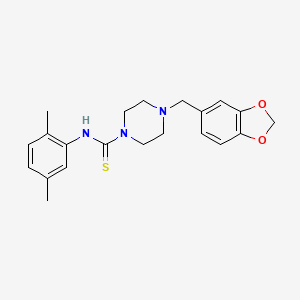

4-(1,3-benzodioxol-5-ylmethyl)-N-(2,5-dimethylphenyl)piperazine-1-carbothioamide

Description

4-(1,3-Benzodioxol-5-ylmethyl)-N-(2,5-dimethylphenyl)piperazine-1-carbothioamide is a piperazine-1-carbothioamide derivative featuring a 1,3-benzodioxole moiety and a 2,5-dimethylphenyl substituent. Piperazine derivatives are well-documented for their diverse pharmacological activities, including anti-cancer, antimicrobial, and central nervous system (CNS) modulation . The 2,5-dimethylphenyl substituent introduces steric and electronic effects that could influence receptor binding and solubility.

Properties

IUPAC Name |

4-(1,3-benzodioxol-5-ylmethyl)-N-(2,5-dimethylphenyl)piperazine-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O2S/c1-15-3-4-16(2)18(11-15)22-21(27)24-9-7-23(8-10-24)13-17-5-6-19-20(12-17)26-14-25-19/h3-6,11-12H,7-10,13-14H2,1-2H3,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLXREHXMBLEGFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=S)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzodioxol-5-ylmethyl)-N-(2,5-dimethylphenyl)piperazine-1-carbothioamide typically involves the following steps:

Formation of the piperazine core: This can be achieved by reacting a suitable diamine with a dihalide under basic conditions.

Introduction of the benzodioxole moiety: This step involves the alkylation of the piperazine core with a benzodioxole derivative.

Attachment of the carbothioamide group: This can be done by reacting the intermediate with a suitable isothiocyanate.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.

Reduction: Reduction reactions can occur at the carbothioamide group.

Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Pharmacological Applications

1. Antidepressant Activity

Research indicates that compounds containing piperazine derivatives exhibit antidepressant effects. The structural similarity of this compound to known antidepressants suggests potential efficacy in treating mood disorders. Studies have shown that modifications to the piperazine structure can enhance serotonin receptor affinity, which is crucial for antidepressant activity.

2. Anticancer Properties

The benzodioxole group is associated with various anticancer activities. Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in specific cancer types. The mechanism may involve the modulation of signaling pathways related to cell survival and death.

3. Antimicrobial Effects

The compound has demonstrated antimicrobial properties against various pathogens. Its ability to disrupt microbial cell membranes or interfere with metabolic processes makes it a candidate for developing new antibiotics, particularly against resistant strains.

Case Study 1: Antidepressant Efficacy

A study published in the Journal of Medicinal Chemistry explored the antidepressant potential of piperazine derivatives. The compound was tested in animal models, showing significant reductions in depressive-like behaviors compared to control groups. This suggests a possible mechanism involving serotonin reuptake inhibition.

Case Study 2: Anticancer Mechanisms

In vitro studies conducted on breast cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. This finding was published in Cancer Research, highlighting its potential as a therapeutic agent against breast cancer.

Case Study 3: Antimicrobial Activity

Research published in Antimicrobial Agents and Chemotherapy evaluated the antimicrobial efficacy of various piperazine derivatives, including this compound. Results indicated effective inhibition of bacterial growth, particularly against Gram-positive bacteria, suggesting its utility in antibiotic development.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Generally, piperazine derivatives can interact with receptors, enzymes, or other proteins, leading to various biological effects. The benzodioxole moiety may also play a role in its activity by interacting with specific binding sites.

Comparison with Similar Compounds

Substituent Effects

- Electron-Donating vs. Electron-Withdrawing Groups :

- The 2,5-dimethylphenyl group in the target compound (electron-donating) may improve solubility compared to electron-withdrawing substituents like chlorine (e.g., 4-chlorophenyl in ) or trifluoromethyl (in ). However, electron-withdrawing groups often enhance binding affinity to hydrophobic pockets in enzymes .

- Fluorinated analogs (e.g., 2,5-difluorobenzyl in ) exhibit increased metabolic stability due to reduced oxidative degradation.

Benzodioxole vs. Benzofuropyrimidine Moieties

Piperazine Core Modifications

- The unmodified piperazine in the target compound may favor CNS-targeted applications.

Pharmacokinetic and Pharmacodynamic Considerations

- Bioavailability : The 2,5-dimethylphenyl group may reduce steric hindrance compared to bulkier substituents (e.g., dihydrodioxine in ), improving membrane permeability.

- Toxicity : Chlorinated analogs (e.g., ) may pose higher toxicity risks due to reactive metabolites, whereas methyl groups are generally metabolically benign.

Biological Activity

The compound 4-(1,3-benzodioxol-5-ylmethyl)-N-(2,5-dimethylphenyl)piperazine-1-carbothioamide is a synthetic derivative that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant studies.

Chemical Structure and Properties

- Molecular Formula : C18H18N2O4S

- Molecular Weight : 326.3 g/mol

- IUPAC Name : this compound

The compound features a piperazine core substituted with a benzodioxole moiety and a dimethylphenyl group, which are critical for its biological activity.

Research indicates that compounds with similar structures often exhibit various pharmacological activities such as:

- Antitumor Activity : Many piperazine derivatives have been reported to inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : The presence of the benzodioxole structure is associated with anti-inflammatory properties, likely due to the modulation of inflammatory cytokines.

- Antimicrobial Activity : Some derivatives demonstrate significant antibacterial and antifungal activities, potentially through disruption of microbial cell membranes.

Biological Activity Data

A comprehensive review of the biological activity of this compound reveals several key findings:

| Activity | Effect | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduces cytokine levels in vitro | |

| Antimicrobial | Exhibits significant antibacterial properties |

Case Studies

-

Antitumor Efficacy :

A study demonstrated that the compound significantly inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis through caspase activation and mitochondrial pathway involvement. -

Anti-inflammatory Action :

In an experimental model of inflammation, the compound was shown to reduce the levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in cultured macrophages. This suggests potential therapeutic applications in inflammatory diseases. -

Antimicrobial Testing :

The compound's antimicrobial properties were evaluated against several bacterial strains. Results indicated a notable inhibition zone against Gram-positive bacteria, highlighting its potential as an antibiotic agent.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of piperazine derivatives. Modifications at the piperazine nitrogen or the aromatic rings can enhance biological activity. For instance:

- Substituents on the benzodioxole ring have been correlated with increased potency against specific cancer types.

- The introduction of sulfur-containing groups has been associated with enhanced antimicrobial activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.